6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C23H23N3O7S and its molecular weight is 485.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Molecular Design
Innovative synthetic approaches and molecular design strategies are critical in the development of heterocyclic compounds with potential therapeutic applications. Zhu et al. (2003) discussed the synthesis of highly functionalized tetrahydropyridines using an expedient phosphine-catalyzed [4 + 2] annulation, highlighting the versatility of heterocyclic compounds in drug development and chemical biology research (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite, Al‐Sehemi, & Yamada (2005) synthesized novel pyrido and thieno derivatives, demonstrating the potential of these compounds in creating diverse molecular scaffolds for pharmacological studies (Bakhite, Al‐Sehemi, & Yamada, 2005).
Structural and Conformational Analysis
The study of molecular structures and conformations provides essential insights into the interaction mechanisms of heterocyclic compounds with biological targets. Brbot-Šaranović, Pavlović, & Cindrić (2000) investigated the synthesis and structures of new enaminones, revealing their potential as structural analogs for further modification and exploration in medicinal chemistry (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Potential Pharmacological Applications
Though the specific compound mentioned does not directly appear in the literature, related research into compounds with similar structures suggests a broad interest in their pharmacological potential. For instance, Zykova et al. (2016) synthesized and evaluated the pharmacological activity of ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, indicating the relevance of these compounds in developing new therapeutic agents with anti-inflammatory and antioxidant properties (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c1-3-33-23(31)25-10-9-15-16(12-25)34-21(19(15)22(30)32-2)24-20(29)13-5-4-6-14(11-13)26-17(27)7-8-18(26)28/h4-6,11H,3,7-10,12H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSVNMKMRKLIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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